tert-Butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex organic compound classified as a heterocyclic building block. It has garnered attention in the field of medicinal chemistry for its potential applications in drug development and synthesis. The compound is characterized by its unique bicyclic structure, which includes an oxygen atom and a nitrogen atom within the ring system.
tert-Butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate falls under the category of bicyclic compounds due to its two interconnected rings. It is also classified as an azabicyclic compound because it contains a nitrogen atom within its bicyclic structure. The presence of hydroxymethyl and carboxylate functional groups further categorizes it as a derivative of amino acids and heterocycles.
The synthesis of tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multi-step organic reactions that may include:
Technical details regarding specific reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing yields and purity during synthesis .
The molecular structure of tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be represented using various structural notations:
CC(C)(C)OC(=O)C1(C(=O)O)C(OC(C)(C)C)N=C1
The structure features a bicyclic framework with distinct functional groups that contribute to its chemical reactivity and biological activity .
The compound has a CAS number of 2306248-41-7, which is essential for identifying and sourcing the compound in chemical databases and literature.
tert-Butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate participates in several chemical reactions typical for heterocyclic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and pH .
The mechanism of action for tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate primarily relates to its interactions at the molecular level within biological systems:
Data regarding specific targets or pathways affected by this compound are still under investigation .
Physical properties relevant to tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate include:
Chemical properties include:
Relevant data on these properties are critical for handling and application in laboratory settings .
tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is utilized in various scientific applications:
The ongoing research into this compound highlights its potential significance in advancing chemical science and medicinal applications .
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7